molecular formula C10H11NO4 B177517 3-(2-Carbamoylphenoxy)propanoic acid CAS No. 103204-34-8

3-(2-Carbamoylphenoxy)propanoic acid

Cat. No.: B177517
CAS No.: 103204-34-8
M. Wt: 209.2 g/mol
InChI Key: JDAPGIQXOMTIQY-UHFFFAOYSA-N
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Description

3-(2-Carbamoylphenoxy)propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of phenoxypropanoic acid and is characterized by the presence of a carbamoyl group attached to the phenoxy ring. This compound is used in medical, environmental, and industrial research.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Carbamoylphenoxy)propanoic acid . These factors include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carbamoylphenoxy)propanoic acid typically involves the reaction of 2-aminophenol with chloroacetic acid under basic conditions to form 2-(2-hydroxyphenoxy)acetic acid. This intermediate is then reacted with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carbamoylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in various substituted phenoxypropanoic acid derivatives .

Scientific Research Applications

3-(2-Carbamoylphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Carboxyphenyl)propionic acid: This compound is similar in structure but contains a carboxyl group instead of a carbamoyl group.

    3-Phenylpropanoic acid: Another structurally related compound, differing by the absence of the phenoxy and carbamoyl groups.

Uniqueness

3-(2-Carbamoylphenoxy)propanoic acid is unique due to the presence of both the phenoxy and carbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-(2-carbamoylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAPGIQXOMTIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602615
Record name 3-(2-Carbamoylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-34-8
Record name 3-(2-Carbamoylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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